molecular formula C6H7N3O4S B112339 4-Amino-3-nitrobenzenesulfonamide CAS No. 2360-19-2

4-Amino-3-nitrobenzenesulfonamide

Cat. No.: B112339
CAS No.: 2360-19-2
M. Wt: 217.21 g/mol
InChI Key: DZJCUJCWFQPICK-UHFFFAOYSA-N
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Description

4-Amino-3-nitrobenzenesulfonamide is an organic compound with the molecular formula C6H7N3O4S. It is a derivative of benzenesulfonamide, characterized by the presence of an amino group at the 4-position and a nitro group at the 3-position on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Scientific Research Applications

4-Amino-3-nitrobenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for sulfonamide-based drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

Target of Action

4-Amino-3-nitrobenzenesulfonamide belongs to the class of sulfonamides, which are synthetic antimicrobial drugs . The primary targets of sulfonamides are dihydropteroate synthetase and carbonic anhydrase . These enzymes play crucial roles in various biological processes, including diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Mode of Action

Sulfonamides, including this compound, act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . They inhibit the enzyme dihydropteroate synthetase, preventing the formation of dihydropteroic acid, which is essential for the further production of DNA in bacteria .

Biochemical Pathways

The inhibition of dihydropteroate synthetase by sulfonamides disrupts the folic acid synthesis pathway in bacteria . This disruption prevents the production of dihydropteroic acid, a precursor to folic acid, which is necessary for DNA synthesis . The downstream effect of this disruption is the inhibition of bacterial growth .

Pharmacokinetics

The pharmacokinetic properties of this compound include high gastrointestinal absorption, indicating good bioavailability . Its lipophilicity (Log Po/w) values range from -2.77 to 0.91, indicating variable distribution characteristics .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of bacterial growth . By disrupting the folic acid synthesis pathway, the compound prevents the production of essential components for DNA synthesis in bacteria, thereby inhibiting their growth .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, temperature, pH, and substrate concentration can directly or indirectly affect the degradation of organic pollutants by changing microbial activity .

Safety and Hazards

The compound is associated with certain hazard statements including H302, H315, H319, H335, indicating potential hazards if ingested, in contact with skin, or if it comes into contact with the eyes . Precautionary measures include avoiding breathing dust or fumes, and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-nitrobenzenesulfonamide typically involves the nitration of 4-aminobenzenesulfonamide. One common method is to treat 4-aminobenzenesulfonamide with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 3-position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-nitrobenzenesulfonamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed

    Reduction: 4,3-Diaminobenzenesulfonamide.

    Substitution: Depending on the nucleophile used, various substituted benzenesulfonamides can be formed.

Comparison with Similar Compounds

Similar Compounds

    4-Aminobenzenesulfonamide: Lacks the nitro group, making it less reactive in certain chemical reactions.

    3-Nitrobenzenesulfonamide: Lacks the amino group, affecting its reactivity and biological activity.

Uniqueness

4-Amino-3-nitrobenzenesulfonamide is unique due to the presence of both amino and nitro groups on the benzene ring. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its potential biological activities compared to its analogs .

Properties

IUPAC Name

4-amino-3-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O4S/c7-5-2-1-4(14(8,12)13)3-6(5)9(10)11/h1-3H,7H2,(H2,8,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZJCUJCWFQPICK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50379011
Record name 4-amino-3-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2360-19-2
Record name 4-amino-3-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-3-nitrobenzene-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A 100 ml stainless steel autoclave was charged with about 50 ml of liquid ammonia. Then 4-chloro-3-nitrobenzenesulfonamide (5.0 g, 21 mmol) was added and the bomb was heated in an oil bath at 100° C. for 3 h. Excess ammonia was allowed to evaporate, and the solid residue was successively washed with water, cold ethanol and ether to give 3.9 g (85%) of the title compound. M.p. 211.5°-213° C. (ethanol); 1H-NMR (DMSO-d6): 6.97 (d,J=9Hz, 1H, H-5), 7.12 (s, 2H, NH2), 7.57 (dd, J6-5 =9 Hz, J6-2 2Hz, H-6), 7.70 (broad s, 2H, NH2), 8.22 (d,J 2Hz, H-2).
[Compound]
Name
stainless steel
Quantity
100 mL
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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[Compound]
Name
liquid
Quantity
50 mL
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solvent
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5 g
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reactant
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0 (± 1) mol
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reactant
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Yield
85%

Synthesis routes and methods II

Procedure details

7.5 G. of 4-acetylamino-3-nitrobenzenesulfonamide is dissolved in 60 ml. of 6N hydrochloric acid and refluxed for 2 hours. The reaction mixture is cooled, filtered, and the solid material washed with water and dried. The dried 4-amino-3-nitrobenzenesulfonamide has a m.p. of 280°-210° C. and is of sufficient purity for use in the next step.
Name
4-acetylamino-3-nitrobenzenesulfonamide
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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